molecular formula C14H20O B13650117 1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol

1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol

Cat. No.: B13650117
M. Wt: 204.31 g/mol
InChI Key: GJCNSWGPSNKAMY-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)pent-4-en-1-ol is an organic compound with the molecular formula C14H20O It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a pentenyl chain ending in a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenyl)pent-4-en-1-ol typically involves the reaction of 4-isopropylbenzaldehyde with a suitable Grignard reagent, such as pent-4-enylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent .

Industrial Production Methods

Industrial production of 1-(4-Isopropylphenyl)pent-4-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)pent-4-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentenyl chain can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-Isopropylphenyl)pent-4-en-1-one.

    Reduction: Formation of 1-(4-Isopropylphenyl)pentan-1-ol.

    Substitution: Formation of 1-(4-Isopropylphenyl)pent-4-en-1-chloride.

Scientific Research Applications

1-(4-Isopropylphenyl)pent-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring and isopropyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylbenzyl alcohol: Similar structure but lacks the pentenyl chain.

    4-Isopropylphenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    4-Isopropylphenylmethanol: Similar structure but with a methanol group instead of a pentenyl chain.

Uniqueness

1-(4-Isopropylphenyl)pent-4-en-1-ol is unique due to the presence of both an isopropyl-substituted phenyl ring and a pentenyl chain with a hydroxyl group.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)pent-4-en-1-ol

InChI

InChI=1S/C14H20O/c1-4-5-6-14(15)13-9-7-12(8-10-13)11(2)3/h4,7-11,14-15H,1,5-6H2,2-3H3

InChI Key

GJCNSWGPSNKAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CCC=C)O

Origin of Product

United States

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